Diisononyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1-(7-methyloctoxy)octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O/c1-17(2)13-9-5-7-11-15-19-16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDJXLSJVLOQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOCCCCCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883093 | |
| Record name | Diisononyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101462-48-0 | |
| Record name | Diisononyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101462480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisononyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isononane, oxybis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISONONYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M7Z6ZJ74T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for Diisononyl Ether
Classical Etherification Reactions Applied to Isononanol Precursors
Classical methods for ether synthesis have been adapted for the production of diisononyl ether from isononanol precursors. These established techniques, while effective, often involve harsh conditions or specific reagent requirements.
Williamson Ether Synthesis Adaptations for this compound
The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. britannica.commasterorganicchemistry.com The reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion, proceeding via an SN2 mechanism. wikipedia.orgbyjus.com In this reaction, an alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form a highly nucleophilic alkoxide ion. masterorganicchemistry.commasterorganicchemistry.com This alkoxide then attacks the primary alkyl halide, displacing the halide and forming the ether linkage. wikipedia.orgbyjus.com
For the synthesis of this compound, isononanol is first converted to sodium isononoxide. This is then reacted with an isononyl halide. Due to the SN2 nature of the reaction, it is most efficient with primary alkyl halides. masterorganicchemistry.com Steric hindrance around the reaction site can significantly lower the yield, and for secondary and tertiary alkyl halides, elimination reactions become a major competing pathway. masterorganicchemistry.comwikipedia.org Therefore, the choice of isononanol isomer and the corresponding halide is critical for a successful synthesis. The reaction is of broad scope and remains a popular method for ether preparation in both laboratory and industrial settings. wikipedia.org
Table 1: Key Aspects of Williamson Ether Synthesis for this compound
| Feature | Description |
|---|---|
| Reaction Type | SN2 Nucleophilic Substitution |
| Reactants | Isononanol, Strong Base (e.g., NaH), Isononyl Halide |
| Intermediate | Sodium Isononoxide |
| Key Consideration | The alkyl halide should be primary to minimize competing elimination reactions. |
Acid-Catalyzed Dehydration of Isononanol
The acid-catalyzed dehydration of alcohols presents another route to symmetrical ethers like this compound. This reaction involves heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). youtube.comlibretexts.org The reaction conditions, particularly temperature, determine whether the major product is an ether or an alkene. libretexts.org Ether formation is favored at lower temperatures with an excess of the alcohol, while higher temperatures promote the formation of alkenes. libretexts.org
The mechanism begins with the protonation of the alcohol's hydroxyl group by the acid, forming an alkyloxonium ion, which is a good leaving group. libretexts.orglibretexts.org A second molecule of the alcohol then acts as a nucleophile, attacking the protonated alcohol and displacing a water molecule in an SN2 reaction. libretexts.org Deprotonation of the resulting intermediate yields the symmetrical ether. libretexts.org This method is generally more effective for producing symmetrical ethers from unbranched primary alcohols. mychemblog.com For secondary and tertiary alcohols, alkene formation is often the predominant outcome. mychemblog.com
Catalysts comprising an oxide of a heavy rare earth element have also been shown to be effective for the dehydration of aromatic alcohols to diaryl ethers, suggesting potential applicability for aliphatic alcohols as well. google.com
Table 2: Conditions for Acid-Catalyzed Dehydration of Alcohols
| Product | Reaction Conditions |
|---|---|
| Ether | Lower Temperature, Excess Alcohol libretexts.org |
| Alkene | Higher Temperature, Excess Acid libretexts.org |
Alkoxymercuration-Demercuration Routes for this compound
The alkoxymercuration-demercuration reaction provides an alternative pathway for the synthesis of ethers from alkenes and alcohols. fiveable.mebyjus.com This two-step process involves the addition of an alcohol to an alkene, mediated by a mercury salt, typically mercuric acetate (B1210297) or mercuric trifluoroacetate. mychemblog.combyjus.com The reaction is followed by a demercuration step, usually with sodium borohydride (B1222165) (NaBH₄), to yield the final ether product. mychemblog.combyjus.com
The key advantage of this method is that it follows Markovnikov's rule for the addition of the alcohol to the alkene and proceeds without carbocation rearrangement, which can be a limiting factor in acid-catalyzed additions. byjus.comlibretexts.org The mechanism involves the formation of a bridged mercurinium ion intermediate, which stabilizes the positive charge and prevents rearrangement. byjus.comlibretexts.org The alcohol then attacks the more substituted carbon of this intermediate. libretexts.org
This method is particularly useful for preparing ethers from alkenes where acid-catalyzed methods might lead to undesired rearranged products. chemistrysteps.com However, a significant drawback is the use of toxic mercury compounds. fiveable.me
Novel and Green Synthetic Approaches for this compound
In response to the environmental and safety concerns associated with classical methods, research has focused on developing more sustainable and efficient "green" synthetic routes for ether production.
Catalytic Hydrogenation-Dehydration Strategies for Ether Synthesis
Catalytic hydrogenation-dehydration offers a promising green alternative for ether synthesis. This approach can involve the reductive coupling of aldehydes or the direct etherification of alcohols under hydrogenation conditions. For instance, dioctyl ether has been synthesized from n-octanal in the presence of a palladium-carbon catalyst under hydrogen pressure. google.com A similar reductive coupling of nonanal (B32974), a C9 aldehyde, could hypothetically yield this compound. vulcanchem.com
Another strategy involves the direct dehydration of alcohols coupled with hydrogenation. The use of metallic supported catalysts, such as Palladium on carbon (Pd/C), has shown excellent conversion and selectivity at lower reaction temperatures. mdpi.com A process for producing dioctyl ether with high yield involves heating octanol-1 in the presence of a fluorinated ion-exchange resin. google.com Furthermore, ether compounds can be produced by reacting a hydroxy compound with a carbonyl compound under a hydrogen atmosphere in the presence of a catalyst, while continuously removing the water produced. google.com
Table 3: Example of Catalytic Hydrogenation for Ether Synthesis
| Reactant | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| n-octanal | Palladium-carbon | Dioctyl ether | 93% | google.com |
Biomass-Derived Precursor Utilization in this compound Synthesis
The utilization of biomass-derived precursors is a cornerstone of green chemistry, aiming to replace petroleum-based feedstocks with renewable resources. nih.govresearchgate.net Ethers synthesized from biomass-derived compounds have shown potential as fuels and lubricants. nih.govosti.gov
The synthesis of this compound from biomass would first require the production of isononanol from renewable sources. One potential pathway involves the fermentation of biomass to produce smaller alcohols like isobutanol, which can then be converted to isobutylene (B52900). google.com Dimerization of isobutylene can lead to C8 alkenes, which could be further processed to C9 precursors for isononanol. google.com Another approach is the thermochemical treatment of biomass to produce syngas, which can then be converted to alcohols. google.com Once renewable isononanol is obtained, it can be converted to this compound using the catalytic dehydration or other etherification methods discussed previously. researchgate.net The direct synthesis of ethers like dimethyl ether from biomass-derived syngas is also an area of active research. rsc.org
The development of efficient catalysts is crucial for these transformations. nih.govosti.gov Heterogeneous catalysts are being explored for the selective synthesis of ethers from a variety of biomass-derived molecules, including alcohols, aldehydes, and ketones. nih.gov
Investigation of Solvent-Free or Environmentally Benign Reaction Conditions for Etherification
The synthesis of ethers, including this compound, traditionally involves methods that can be resource-intensive and generate waste. Modern chemistry seeks to develop "green" or environmentally benign processes that are more efficient and sustainable. ijprajournal.com For etherification, which is the process of forming an ether, this often involves moving away from liquid acid catalysts and solvents. ijprajournal.commdpi.com
Solvent-free reaction conditions are a key goal in green chemistry, as they reduce waste and can simplify product purification. ijprajournal.com One promising approach for the synthesis of ethers from alcohols is the use of solid acid catalysts. These materials, which can include ion-exchange resins, zeolites, or modified clays, provide an acidic surface for the reaction to occur without being dissolved in the reaction mixture. mdpi.comias.ac.in This allows the catalyst to be easily separated from the product by simple filtration and potentially reused, which is both economically and environmentally advantageous.
For example, studies on the dehydration of ethanol (B145695) to diethyl ether have shown that solid acid catalysts like sulfated silica (B1680970) (SO₄/SiO₂) can be effective. mdpi.com The efficiency of these catalysts is closely linked to their total acidity and physical structure, such as pore size, which must be suitable for the reactant and product molecules. mdpi.com While specific research on this compound is limited, the principles from analogous systems suggest that a similar approach using solid acid catalysts could be viable for the dehydration of isononyl alcohol.
Another green approach is the direct coupling of alcohols and aldehydes using bifunctional heterogeneous catalysts. mdpi.com Research into innovative catalysts, such as those with both hydrogenation and acid functions, has shown high yields for producing unsaturated ethers with minimal waste. mdpi.com Furthermore, enzymatic catalysis in solvent-free systems is an emerging field. For instance, the synthesis of diisononyl adipate (B1204190), an ester, has been successfully achieved using immobilized lipase (B570770) in a solvent-free system, indicating the potential for biocatalysts in related syntheses. researchgate.netresearchgate.net
A patented solvent-free process for Williamson-type ether synthesis—a reaction involving an alcohol and a halide—utilizes a solid base (like potassium hydroxide), the alcohol, and the halide in a single step with a catalytic amount of a polyether. google.com This method highlights the move towards biphasic solid/liquid reaction media with controlled hydration to avoid bulk solvents. google.com
The table below summarizes various environmentally benign catalytic approaches applicable to etherification.
Table 1: Environmentally Benign Catalytic Strategies for Etherification
| Catalytic Approach | Catalyst Type | Key Advantages | Relevant Findings |
| Solid Acid Catalysis | Sulfated Silica, Zeolites, Ion-Exchange Resins | Reusable, easy to separate, reduces corrosive waste. mdpi.comias.ac.in | Effective for alcohol dehydration; activity depends on acidity and pore structure. mdpi.com |
| Bifunctional Catalysis | AlPO₄/Ni₂P | High efficiency and selectivity in one-pot reactions. mdpi.com | Can produce high yields of unsaturated ethers from aldehydes and alcohols. mdpi.com |
| Enzymatic Catalysis | Immobilized Lipases | High selectivity, mild reaction conditions, biodegradable. researchgate.net | Successful in solvent-free synthesis of related esters like diisononyl adipate. researchgate.netresearchgate.net |
| Phase Transfer Catalysis | Polyethers with solid bases | Eliminates need for organic solvents, high yield. google.com | Effective for Williamson-type synthesis in solid/liquid biphasic systems. google.com |
Mechanistic Elucidation of this compound Formation
Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound, improving yield, and controlling the formation of unwanted byproducts. The formation of an ether from an alcohol like isononyl alcohol typically proceeds via acid catalysis.
The general mechanism for acid-catalyzed dehydration of a primary alcohol to form a symmetrical ether involves three main steps:
Protonation of the Alcohol : An alcohol molecule is protonated by the acid catalyst. This converts the hydroxyl group (-OH) into a better leaving group (-OH₂⁺). masterorganicchemistry.com
Nucleophilic Attack : A second, unprotonated alcohol molecule acts as a nucleophile and attacks the protonated alcohol, displacing the water molecule in an Sₙ2 reaction. masterorganicchemistry.com
Deprotonation : The resulting protonated ether is deprotonated, regenerating the acid catalyst and forming the final ether product. masterorganicchemistry.com
Reaction Kinetics and Rate-Determining Steps in Etherification Processes
Reaction kinetics define the rate at which a reaction proceeds and which step in the mechanism is the slowest, known as the rate-determining step. For acid-catalyzed etherification, the specific conditions and reactants influence the kinetics.
In many acid-catalyzed reactions, the chemical reaction on the catalyst surface is the rate-determining step. researchgate.net Kinetic studies of similar processes, such as the esterification of lactic acid with ethanol using an ion-exchange resin, show that the reaction rate is the controlling factor. researchgate.net For the Williamson ether synthesis, kinetic modeling has revealed that the choice of solvent can significantly alter the reaction network and the relative rates of competing reactions. rsc.org
The table below outlines key kinetic parameters that are typically investigated in etherification studies.
Table 2: Key Kinetic Parameters in Etherification
| Parameter | Description | Significance |
| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Determines the intrinsic speed of the reaction. Higher values indicate a faster reaction. |
| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | A lower activation energy leads to a faster reaction rate, especially at lower temperatures. |
| Reaction Order | The relationship between the concentration of reactants and the reaction rate. | Helps to confirm the proposed reaction mechanism and identify the rate-determining step. |
| Equilibrium Constant (K) | The ratio of product concentrations to reactant concentrations at equilibrium. | Indicates the maximum theoretical yield of the reaction. |
Stereochemical Considerations in Branched-Chain Ether Synthesis
Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical consideration in the synthesis of branched-chain compounds like this compound. Isononyl alcohol, the precursor, is not a single compound but a mixture of C9-alcohols with varying degrees of branching. google.comgoogle.com The structure of these isomers can influence the reaction pathway and the properties of the final ether product.
The etherification reaction, particularly if it follows an Sₙ2 mechanism, involves a backside attack by the nucleophile (an alcohol molecule) on the carbon atom bonded to the leaving group (the protonated hydroxyl group). libretexts.orgmasterorganicchemistry.com This process leads to an inversion of stereochemistry at the reacting carbon center. libretexts.org However, since the hydroxyl group in isononyl alcohol (a primary alcohol) is on a carbon that is not typically a stereocenter itself, the inversion happens at the carbon being attacked. The chirality of the branched alkyl chain, which is further from the reaction site, is generally unaffected. masterorganicchemistry.com
The branched nature of the isononyl group can, however, cause steric hindrance—a phenomenon where the size of the groups near the reaction site slows down the reaction. atamanchemicals.com This can affect the reaction rate compared to the etherification of linear alcohols. The synthesis of other branched-chain molecules has demonstrated that stereochemical control is possible, sometimes leading to highly selective formation of one stereoisomer over others. umich.edu
Byproduct Formation and Selectivity Control in this compound Production
The main competing reaction in the acid-catalyzed dehydration of alcohols is elimination (dehydration) to form an alkene. In this case, isononyl alcohol could dehydrate to form isononene. The selectivity towards etherification versus elimination is highly dependent on the reaction conditions, particularly temperature.
Lower temperatures (e.g., ~130-140°C for ethanol) tend to favor the bimolecular Sₙ2 reaction, leading to the ether. masterorganicchemistry.com
Higher temperatures favor the unimolecular elimination (E1) reaction, leading to the alkene.
Catalyst choice is also crucial for selectivity. Studies on ethanol dehydration have shown that catalysts can be designed to favor ether production. mdpi.com For reactions on metal catalysts, side reactions can also include decarbonylation or further hydrogenation. ou.edu For example, in the etherification of 2-methylpentanal, n-pentane was observed as a byproduct from decarbonylation. ou.edu
Controlling selectivity involves a careful optimization of several factors:
Temperature : Maintaining the optimal temperature to favor the etherification pathway.
Catalyst : Selecting a catalyst with high selectivity for ether formation. For instance, iron catalysts have been shown to be highly selective for the dehydrative formation of ethers from alcohols, generating water as the sole byproduct. acs.org
Reactant Concentration : Adjusting the molar ratio of reactants can shift the reaction equilibrium and influence selectivity.
Water Removal : Since water is a byproduct of the etherification, its continuous removal from the reaction mixture can drive the reaction forward and increase the yield of this compound.
By carefully managing these parameters, the production of this compound can be optimized to maximize yield and minimize the formation of undesirable byproducts.
Catalytic Systems in Diisononyl Ether Chemistry
Heterogeneous Catalysis for Diisononyl Ether Synthesis
Heterogeneous catalysts, which exist in a different phase from the reactants, are central to many industrial chemical processes due to their ease of separation and potential for regeneration and reuse. libretexts.org In the context of this compound synthesis, solid acid catalysts, supported metals, and bifunctional systems are of particular importance.
Solid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia) in Etherification
Solid acid catalysts offer an alternative to traditional liquid acids like sulfuric acid, mitigating issues of corrosion and environmental waste. google.com Their acidic sites facilitate etherification reactions, typically through the dehydration of alcohols or the addition of alcohols to olefins. While direct studies on this compound are limited, research on analogous long-chain ethers provides significant insights.
Zeolites, with their well-defined porous structures and tunable acidity, are effective catalysts for etherification. iyte.edu.tr H-Beta zeolites, for instance, have been shown to be highly selective for the etherification of biomass-derived alcohols, such as glycols, with 1-octene (B94956) to produce the corresponding mono- and di-octyl ethers. researchgate.net In these systems, selectivities toward octyl ethers can reach 85-97% at glycol conversions of 54-89%. researchgate.net The catalyst's pore structure and hydrophilicity are critical factors in achieving high ether selectivity. researchgate.net
Sulfated zirconia is another prominent solid acid catalyst, utilized for its strong acidic properties. Silica-supported sulfated zirconia has been employed in the etherification of C6 olefins with methanol (B129727), demonstrating the utility of this catalyst class in forming ether linkages. researchgate.net The formation of coke on solid acid catalysts at high temperatures can lead to a reduction in activity over time. researchgate.net
Table 1: Performance of Solid Acid Catalysts in Analogous Etherification Reactions
| Catalyst | Reactants | Major Products | Key Findings |
|---|---|---|---|
| H-Beta Zeolite | Ethylene glycol, 1,2-propylene glycol, 1-octene | Mono- and di-octyl ethers | Achieved high selectivities (85-97%) and conversions (54-89%); catalyst pore structure is critical. researchgate.net |
| Silica-supported Sulfated Zirconia | C6 olefins, Methanol | C7 ethers | Effective for etherification of olefins with alcohols. researchgate.net |
| Polyvinyl Sulfuric Acid (PVSA) | Benzylic alcohols | Symmetrical ethers | A novel polymeric solid acid showing high yields and short reaction times under solvent-free conditions. european-science.com |
Supported Metal Catalysts (e.g., Pd/TiO2, Pt/WOx) for Ether Production
Supported metal catalysts are widely used in chemical synthesis, where a metal's catalytic activity is enhanced by its interaction with a high-surface-area support material. cardiff.ac.ukmdpi.com For ether production, these catalysts often operate through reductive pathways or by facilitating dehydration and hydrogenation steps.
The direct synthesis of dioctyl ether, a close analogue of this compound, has been successfully demonstrated using a palladium-tungsten catalyst supported on rutile-titania (Pd-WOx/TiO2). researchgate.net This system achieved a dioctyl ether yield of approximately 45% from 1,2-octanediol (B41855). The catalytic activity was found to be highly dependent on the amount of tungsten oxide (WOx), with monolayer coverage or higher being necessary for good yields. researchgate.net Similarly, platinum-based catalysts are also explored for related chemical transformations. mdpi.com
Table 2: Supported Metal Catalysts in Analogous Ether Production
| Catalyst System | Reactants | Product | Key Research Findings |
|---|---|---|---|
| Pd-WOx/TiO₂ (rutile) | 1,2-Octanediol | Dioctyl ether | Yield of ~45% was achieved; activity depends on W loading. The reaction proceeds via dehydration to octanal (B89490) followed by hydrogenolysis. researchgate.net |
| Au/TiO₂ | Lignin | Aromatic Compounds | Studied for oxidative depolymerization, but showed a tendency to further oxidize products. mdpi.com |
| Pt/TiO₂ | Lignin | Aromatic Compounds | Showed enhanced yields compared to gold catalysts by preserving lignin's substructure during oxidative depolymerization. mdpi.com |
Bifunctional Catalytic Systems in Etherification Processes
Bifunctional catalysts possess two distinct types of active sites, enabling multiple reaction steps to occur sequentially on a single catalyst surface. ub.edu This approach is particularly effective for complex transformations like the direct synthesis of ethers from starting materials that require both hydrogenation and dehydration/etherification steps. mdpi.comrsc.org
The Pd-WOx/TiO2 catalyst used for dioctyl ether synthesis from 1,2-octanediol is a prime example of a bifunctional system. researchgate.net The reaction mechanism involves:
Dehydration: The WOx sites on the TiO2 support act as acid sites, catalyzing the dehydration of 1,2-octanediol to form octanal.
Acetal (B89532) Formation: The resulting octanal reacts with another molecule of 1,2-octanediol to form an acetal.
Hydrogenolysis: The palladium (Pd) metal sites then catalyze the stepwise hydrogenolysis of the acetal to produce dioctyl ether. researchgate.net
This cascade process, facilitated by the dual functionality of the catalyst, allows for the one-pot synthesis of the ether. researchgate.net Similar principles are applied in other areas, such as the direct synthesis of dimethyl ether (DME) from syngas, where a methanol synthesis catalyst (e.g., Cu/ZnO/Al2O3) is combined with a solid acid dehydration catalyst (e.g., alumina (B75360) or zeolites). mdpi.commdpi.com The efficiency of these systems often depends on the proximity and balance of the two types of active sites. rsc.org
Homogeneous Catalysis in this compound Transformations
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the excellent contact between the catalyst and substrate molecules.
Organometallic Complexes for Carbon-Oxygen Bond Formation
Organometallic complexes, particularly those of palladium, are powerful tools for forming C-O bonds, a fundamental step in ether synthesis. nih.govresearchgate.net These reactions often proceed through a catalytic cycle involving steps like oxidative addition and reductive elimination. nih.gov
While specific protocols for this compound are not widely documented, a hypothetical pathway involves the reductive coupling of nonanal (B32974) using a molybdenum-based complex as a catalyst. vulcanchem.com This method, analogous to the synthesis of dioctyl ether, could potentially yield this compound at temperatures around 100°C in a high-boiling solvent. vulcanchem.com
Palladium-catalyzed cross-coupling reactions are extensively used for creating aryl ethers. rsc.org For example, the reaction between phenols and allenylic carbonates can be catalyzed by a combination of a palladium source (e.g., Pd2(dba)3) and a phosphine (B1218219) ligand (e.g., Xantphos) to produce allenic aromatic ethers under mild conditions. rsc.org Similarly, iron triflate (Fe(OTf)3) has been identified as a catalyst for the dehydration of alcohols, where ether formation is often the initial step before subsequent conversion to alkenes at elevated temperatures. rsc.org
Table 3: Examples of Organometallic Complexes in Ether Synthesis
| Catalyst System | Substrates | Product Type | Key Findings |
|---|---|---|---|
| Molybdenum-based complexes | Nonanal (hypothetical) | This compound | Proposed pathway via reductive carbonyl coupling. vulcanchem.com |
| Pd₂(dba)₃ / Xantphos | Phenols, Allenylic carbonates | Allenic aromatic ethers | Efficient C-O bond formation under mild conditions. rsc.org |
| Fe(OTf)₃ | 1-Hexanol | Dihexyl ether, Hexenes | Catalyzes alcohol dehydration, forming the ether as a primary product which converts to alkene over time. rsc.org |
| Hf(OTf)₄ | 1-Octanol (B28484) | Octenes (via dioctyl ether) | Effective for low-temperature dehydration of alcohols to alkenes, with ether as an intermediate. rsc.orgresearchgate.net |
Acidic Resin Catalysts (e.g., Amberlyst) in Ether Synthesis
Acidic ion-exchange resins, such as the Amberlyst™ series, are polymeric materials with sulfonic acid groups that function as solid, yet macroscopically soluble-like, acid catalysts. ub.edu They are widely used for liquid-phase etherification reactions, including the synthesis of symmetrical ethers from alcohols. researchgate.net
These resins have been tested extensively for the dehydration of linear alcohols like 1-pentanol, 1-hexanol, and 1-octanol to their corresponding symmetrical ethers. researchgate.net The catalytic activity is influenced by the resin's properties, such as its degree of crosslinking and pore structure. For instance, in the synthesis of di-n-octyl ether from 1-octanol, macroporous resins like Amberlyst 15 and Amberlyst 35 have been shown to be effective. researchgate.net Amberlyst 70 has also been used in the etherification of 1-octene with glycerol. researchgate.net These catalysts offer high selectivity and can achieve high conversions, although reaction times can be long at moderate temperatures. researchgate.net
Table 4: Application of Acidic Resin Catalysts in Symmetrical Ether Synthesis
| Catalyst | Reactants | Products | Key Findings |
|---|---|---|---|
| Amberlyst 15, 35 | 1-Octanol | Di-n-octyl ether | Effective macroporous resins for liquid-phase alcohol dehydration. researchgate.net |
| Amberlyst 70 | 1-Octene, Glycerol | Mono- and di-octyl ethers of glycerol | Used in the etherification of olefins with polyols. researchgate.net |
| Dowex 50W×2 | 1-Hexanol, Diethyl carbonate | Ethyl hexyl ether | Favorable for reactions requiring specific polymer densities for enhanced reaction rates and selectivity. rsc.org |
Catalyst Deactivation and Regeneration Studies in this compound Synthesis
The long-term stability and efficiency of catalysts are paramount in the industrial synthesis of this compound (DINE). Catalyst deactivation, the loss of catalytic activity and/or selectivity over time, is a significant challenge. The primary catalysts used for DINE synthesis, which typically involves the etherification of isononyl alcohol, are solid acids such as ion-exchange resins and zeolites. Understanding the mechanisms of their deactivation is crucial for optimizing the process and developing effective regeneration strategies.
Mechanisms of Catalyst Deactivation:
Several factors contribute to the deactivation of solid acid catalysts during the synthesis of long-chain ethers like DINE.
Fouling by Coke Formation: One of the most common deactivation mechanisms is the formation of "coke"—carbonaceous deposits that block catalyst pores and cover active sites. rsc.orgrsc.orgresearchgate.net These deposits can arise from the polymerization or condensation of reactants, intermediates, or products on the catalyst surface. rsc.org Elevated reaction temperatures and long residence times are known to significantly promote the formation of this highly aromatic coke. rsc.orgrsc.orgresearchgate.net For bifunctional catalysts, which might be used in direct synthesis routes, coke can deposit on both metal and acid sites, hindering their respective functions. mdpi.comuniovi.es
Thermal Degradation: This is a particularly critical issue for polymeric ion-exchange resins. These catalysts have limited thermal stability, typically up to 120-150°C, although specialized resins can withstand temperatures up to 190°C. researchgate.netresearchgate.net Exceeding these temperatures, which may be required to achieve high conversion for long-chain alcohols, can lead to irreversible damage. google.com The degradation often involves desulfonation (the loss of sulfonic acid groups, which are the active sites) and the breakdown of the polymer backbone. researchgate.netresearchgate.netgoogle.com This not only reduces catalytic activity but can also contaminate the product with leached acids and polymer fragments. google.com
Poisoning and Active Site Inhibition: The water molecule formed as a byproduct in the etherification reaction can act as a reversible inhibitor. uniovi.esrsc.org Water can strongly adsorb onto the acid sites of catalysts like γ-Alumina, blocking them from the alcohol reactants and thus reducing the reaction rate. uniovi.es While this effect can often be reversed by increasing the reaction temperature, it can also promote undesirable side reactions or hydrothermal degradation of the catalyst structure. uniovi.esrsc.org Other impurities in the feedstock can also act as poisons, leading to a loss of activity.
Sintering: For catalysts that contain a metallic component, such as supported metal catalysts, operating at high temperatures can cause the metal particles to migrate and agglomerate. This process, known as sintering, leads to a decrease in the active metal surface area and a corresponding loss of catalytic activity. mdpi.comuniovi.es This is an irreversible deactivation mechanism that must be avoided by careful control of reaction temperature. uniovi.es
Catalyst Regeneration Strategies:
The ability to regenerate a deactivated catalyst is economically vital. The appropriate method depends on the nature of the catalyst and the cause of deactivation.
Thermal Treatment (Calcination): For deactivation caused by the deposition of coke, a common regeneration technique is to burn off the carbonaceous deposits. This is typically achieved by heating the catalyst to high temperatures (e.g., 500°C) in a controlled atmosphere, often containing air or oxygen. rsc.org This process oxidizes the coke to carbon dioxide and water, restoring the accessibility of the active sites.
Washing and Solvent Treatment: When deactivation is due to the simple blockage of pores by soluble polymers or the adsorption of inhibitors, washing with an appropriate solvent can be effective. For some homogeneous catalysts that are leached into the reaction mixture, they can be recovered by washing the product with water and reused. google.com
Acid/Base Treatment: For ion-exchange resins that have been deactivated by the exchange of their proton sites with metal ions from the feedstock, regeneration can be achieved by washing with a strong inorganic acid to replace the metal ions with protons. samyangtrilite.com
The following table summarizes the primary causes of deactivation and the corresponding regeneration methods for catalysts used in long-chain ether synthesis.
| Deactivation Mechanism | Description | Affected Catalyst Types | Regeneration Method |
|---|---|---|---|
| Coke Formation / Fouling | Deposition of carbonaceous materials on the catalyst surface, blocking pores and active sites. rsc.orgrsc.orguniovi.es | Zeolites, Ion-Exchange Resins, Other Solid Acids | Calcination in air or inert atmosphere to burn off coke. rsc.org |
| Thermal Degradation | Irreversible loss of active sites (e.g., desulfonation) and structural collapse due to high temperatures. researchgate.netresearchgate.netgoogle.com | Ion-Exchange Resins | Generally not possible; catalyst replacement is required. |
| Poisoning / Inhibition | Strong adsorption of impurities or byproducts (like water) onto active sites. uniovi.esrsc.org | Zeolites, γ-Alumina, Other Solid Acids | Increasing temperature to desorb inhibitor (for water); washing with solvents. |
| Sintering | Agglomeration of metal particles at high temperatures, reducing active surface area. mdpi.comuniovi.es | Supported Metal Catalysts | Generally irreversible; requires redispersion of metal particles, which is complex. |
Computational Design and Screening of Catalysts for this compound Reactions
In recent years, computational chemistry has become an indispensable tool for accelerating the design and discovery of new and improved catalysts. psu.edursc.org These methods provide deep molecular-level insights into reaction mechanisms and catalyst behavior, guiding experimental efforts and reducing the need for extensive trial-and-error testing. For reactions like the synthesis of this compound, computational approaches are being used to screen potential catalysts, optimize existing systems, and understand complex reaction networks.
Computational Methodologies in Catalyst Design:
Density Functional Theory (DFT): DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules and materials. In catalysis, DFT calculations are employed to model the interaction of reactant and product molecules with the catalyst surface. rsc.org Researchers can calculate adsorption energies, map out detailed reaction pathways, and determine the energy barriers for each elementary step. mdpi.comacs.org For alcohol etherification, DFT can elucidate whether the reaction proceeds via a concerted or a stepwise mechanism and can help explain why certain catalysts, like H-BEA zeolites, show higher selectivity than others. ufl.edu By comparing the activation energies for desired reactions versus side reactions, DFT provides a basis for predicting catalyst selectivity. rsc.org
Computational Fluid Dynamics (CFD): While DFT focuses on the molecular level, CFD is used to model the macroscopic environment of the chemical reactor. resolvedanalytics.com CFD simulations solve the equations of fluid flow, heat transfer, and mass transport, providing a detailed picture of the conditions inside the reactor. cup.edu.cncalderaengineering.com This is crucial for optimizing reactor design, ensuring efficient mixing of reactants, managing the heat generated by the exothermic etherification reaction, and predicting residence time distributions. energy.gov For fixed-bed reactors commonly used in ether synthesis, CFD can model flow behavior and predict temperature and concentration profiles, helping to prevent hot spots that could lead to catalyst deactivation. cup.edu.cn
High-Throughput Computational Screening and Machine Learning (ML): The sheer number of potential catalyst materials makes exhaustive experimental screening impractical. High-throughput computational screening, often powered by machine learning and artificial intelligence (AI), offers a solution. psu.edursc.org In this approach, large databases of catalyst structures are generated, and their properties are calculated using DFT or other methods. youtube.com Machine learning models, such as graph neural networks, are then trained on this data to learn the relationship between a catalyst's structure and its performance. psu.eduyoutube.com Once trained, these models can rapidly predict the activity of thousands or even millions of new candidate catalysts, identifying the most promising ones for experimental synthesis and testing. rsc.orggithub.com This data-driven approach represents a paradigm shift in catalyst discovery, moving from intuition-based design to intelligent, high-throughput methodologies. rsc.org
The table below outlines the key computational methods and their applications in the design and screening of catalysts for etherification reactions.
| Computational Method | Primary Application in Catalyst Design | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms at the molecular level. acs.orgeuropean-science.comosti.gov | Adsorption energies, reaction energy barriers, transition state structures, and catalyst selectivity. mdpi.comufl.edu |
| Computational Fluid Dynamics (CFD) | Modeling and optimization of the reactor environment. resolvedanalytics.comcup.edu.cn | Fluid flow patterns, heat and mass transfer, temperature/concentration profiles, and residence time distribution. energy.gov |
| Machine Learning (ML) / AI | High-throughput screening and rapid discovery of novel catalysts. psu.edursc.org | Prediction of catalyst performance from structural features, identification of optimal catalyst compositions from vast datasets. youtube.comgithub.com |
Analytical Chemistry and Advanced Characterization of Diisononyl Ether
Spectroscopic Techniques for Structural Elucidation of Diisononyl Ether
Spectroscopic methods are fundamental to confirming the identity and elucidating the structural details of this compound. These techniques probe the molecular structure at the atomic and bond level, providing a comprehensive chemical fingerprint.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound, NMR spectra are complicated by the presence of multiple isomers but still provide key structural information.
¹H NMR Spectroscopy : The ¹H NMR spectrum of a typical aliphatic ether is characterized by specific chemical shift regions. Protons on carbons directly attached to the ether oxygen (α-protons, -CH₂-O-) are deshielded and typically appear in the 3.3–4.5 ppm range. libretexts.orgorgchemboulder.comlibretexts.org The numerous other protons on the branched isononyl chains, being further from the electronegative oxygen atom, would produce a complex set of overlapping signals in the upfield alkane region (approximately 0.8–1.6 ppm). oregonstate.eduorgchemboulder.com The branching would result in methine (-CH-), methylene (B1212753) (-CH₂-), and methyl (-CH₃) signals, with the terminal methyl groups appearing at the highest field (lowest ppm value).
¹³C NMR Spectroscopy : In the ¹³C NMR spectrum, the carbons directly bonded to the ether oxygen are the most downfield, typically appearing in the 50–80 ppm range. libretexts.org The other aliphatic carbons of the isononyl chains would resonate in the 10–40 ppm region. The isomeric mixture would lead to a greater number of distinct peaks than would be expected for a single, pure compound, with each unique carbon environment producing a separate signal.
Table 1: Predicted NMR Chemical Shifts for this compound
| Nucleus | Type of Proton/Carbon | Predicted Chemical Shift (ppm) |
| ¹H | -CH ₂-O- (alpha to ether) | 3.3 - 4.5 |
| -CH - (methine in alkyl chain) | 1.4 - 1.7 | |
| -CH ₂- (methylene in alkyl chain) | 1.2 - 1.5 | |
| -CH ₃ (methyl in alkyl chain) | 0.8 - 1.0 | |
| ¹³C | -C H₂-O- (alpha to ether) | 50 - 80 |
| Alkyl C H, C H₂, C H₃ | 10 - 40 |
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy : The most definitive feature in the IR spectrum of an aliphatic ether like this compound is a strong, prominent absorption band corresponding to the asymmetric C-O-C stretching vibration, which occurs in the 1050–1150 cm⁻¹ region. libretexts.orguobabylon.edu.iqspectroscopyonline.com The spectrum would also show strong C-H stretching vibrations from the numerous methyl and methylene groups in the 2850–3000 cm⁻¹ range. A key confirmation of the ether structure is the absence of a broad O-H stretching band (around 3200-3500 cm⁻¹) and a strong C=O stretching band (around 1700 cm⁻¹), distinguishing it from alcohols and carbonyl-containing compounds, respectively. uobabylon.edu.iq
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. While the C-O-C stretch is also present, Raman spectra of long-chain ethers are often dominated by signals from the carbon backbone. uoa.gr The C-H stretching modes (2850–3000 cm⁻¹) are typically very strong. doi.org Low-frequency modes related to the longitudinal acoustic modes (LAM) of the alkyl chains can sometimes provide information about the chain conformation and length. uoa.gr The differentiation of closely related isomers can be aided by detailed analysis of the Raman spectra, as subtle differences in the skeletal vibrations can be observed. doi.org
Table 2: Key Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Spectroscopy Method | Intensity |
| 2850 - 3000 | C-H Stretch | IR & Raman | Strong |
| 1450 - 1470 | C-H Bend (Methylene/Methyl) | IR & Raman | Medium |
| 1050 - 1150 | Asymmetric C-O-C Stretch | IR | Strong |
Mass spectrometry is used to determine the molecular weight and study the fragmentation patterns of molecules, which aids in structural identification. For this compound (C₁₈H₃₈O, molecular weight ~270.5 g/mol ), the molecular ion peak (M⁺) at m/z 270 might be weak or absent, which is common for aliphatic ethers due to their tendency to fragment easily. whitman.edumsu.edu
The primary fragmentation pathway for aliphatic ethers is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. whitman.edumiamioh.edu This leads to the formation of a stable oxonium ion. For a symmetric ether like this compound, the loss of an alkyl radical (e.g., a C₈H₁₇ radical from a C₉H₁₉ group) would be a major fragmentation route. Another common fragmentation is cleavage of the C-O bond itself. youtube.com The complex isomeric nature of the isononyl group would result in a variety of fragment ions, reflecting the different branching structures.
Table 3: Predicted Key Mass Fragments for this compound (C₁₈H₃₈O)
| m/z Value (Hypothetical) | Identity | Fragmentation Pathway |
| 270 | [C₁₈H₃₈O]⁺ | Molecular Ion (M⁺) |
| 143 | [C₉H₁₉O]⁺ | Oxonium ion from C-O bond cleavage |
| 127 | [C₉H₁₉]⁺ | Isononyl cation from C-O bond cleavage |
| various | e.g., [M - CₙH₂ₙ₊₁]⁺ | Fragments from α-cleavage and subsequent rearrangements |
Infrared (IR) and Raman Spectroscopy
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatography is essential for separating the components of a mixture, assessing purity, and quantifying analytes. For a complex isomeric mixture like this compound, chromatographic techniques are indispensable.
GC is the premier technique for analyzing volatile and semi-volatile compounds like this compound.
GC-MS : Coupling GC with a mass spectrometer is crucial for detailed analysis. As the various isomers are separated by the GC column, they enter the mass spectrometer, which provides a mass spectrum for each individual peak. This allows for the confirmation that the peaks within the cluster are indeed isomers (having the same molecular weight) and provides fragmentation data to help identify the specific branching structure of each isomer. gcms.czshimadzu.com This technique is essential for distinguishing this compound from other compounds and for characterizing its specific isomeric blend.
While GC is ideal for this compound itself, HPLC is a versatile technique often used for analyzing related compounds that may be present as impurities, such as non-volatile precursors or degradation products.
Analysis of Non-Chromophoric Compounds : A major challenge in using HPLC for aliphatic ethers and related saturated compounds is the lack of a UV-absorbing chromophore. Standard HPLC-UV detectors are therefore not effective. asianjpr.com To overcome this, alternative detection methods must be used, such as:
Refractive Index (RI) Detection : Senses changes in the refractive index of the mobile phase as the analyte elutes. It is a universal detector but is sensitive to temperature and pressure changes and is not compatible with gradient elution.
Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) : These are near-universal mass-based detectors where the mobile phase is nebulized and evaporated, leaving the non-volatile analyte particles to be detected by light scattering or by measuring a charge. thermofisher.com They are compatible with gradient elution and are more sensitive than RI detection.
HPLC-MS : Coupling HPLC to a mass spectrometer provides both separation and mass-based detection, offering high sensitivity and structural information for a wide range of compounds, including those without chromophores. restek.com
Applications : HPLC could be employed for the preparative separation of specific isomers of this compound for further study or for the analysis of related polar impurities, such as residual isononanol (a precursor), or potential high-molecular-weight oligomeric ethers that may not be sufficiently volatile for GC analysis.
Chiral Chromatography for Enantiomeric Analysis (if applicable)
The applicability of chiral chromatography to this compound is predicated on the inherent chirality of its constituent isononyl groups. The term "isononyl" refers to a branched nine-carbon alkyl chain, which can possess one or more stereocenters depending on the specific isomeric structure. Consequently, this compound is expected to exist as a complex mixture of diastereomers and enantiomers. The separation and quantification of these individual stereoisomers are crucial as they can exhibit different properties.
Currently, there is a notable lack of specific research dedicated to the enantiomeric separation of this compound. However, established principles of chiral chromatography for analogous compounds, such as other long-chain ethers and alcohols, provide a strong framework for method development. nih.govnih.gov Direct separation using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective approach for resolving enantiomers. eijppr.com
The primary mechanism of chiral recognition involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to differential retention times. eijppr.com For a molecule like this compound, several types of CSPs could be theoretically effective.
Potential Chiral Stationary Phases for this compound Analysis
| CSP Type | Chiral Selector Example | Principle of Separation | Relevant Applications & Notes |
| Polysaccharide-based | Cellulose or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide structure. eijppr.com | These are the most versatile and widely used CSPs, showing broad applicability for many compound classes. They can be used in normal-phase, reversed-phase, and supercritical fluid chromatography (SFC) modes. chromatographyonline.com |
| Crown Ethers | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | Based on the formation of inclusion complexes, particularly effective for compounds with primary amine groups. researchgate.netchiraltech.com | While highly effective for primary amines, their applicability to ethers is less documented. The interaction would rely on hydrogen bonding with the ether oxygen. Chiral crown ethers linked by long alkyl chains have been studied for separating various racemates. nih.govresearchgate.net |
| Pirkle-type (Brush-type) | e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. The analyte must have functional groups capable of these interactions. | One of the earliest types of CSPs, effective for a range of compounds but often requires the presence of π-acidic or π-basic moieties in the analyte. |
| Cyclodextrin-based | β-cyclodextrin derivatives | Separation is based on the inclusion of the analyte (or a portion of it) into the chiral cavity of the cyclodextrin (B1172386) molecule. sigmaaldrich.com | Effective for separating positional isomers and enantiomers of various nonpolar and moderately polar compounds. The fit of the isononyl chains within the cyclodextrin cavity would be a key factor. |
Developing a specific method would involve screening these different CSPs with various mobile phases to achieve optimal resolution of the this compound stereoisomers. The indirect method, which involves derivatizing the analyte with a chiral agent to form diastereomers that can be separated on a standard achiral column, could also be an alternative, though it is often more complex. eijppr.com
Advanced Microscopic and Imaging Techniques for this compound in Materials Research Contexts
While this compound may be used as a plasticizer or additive in polymer formulations, there is no specific research in the reviewed literature that employs advanced microscopy to visualize or characterize its role within these materials. However, the techniques used to study other polymer additives provide a clear indication of how such investigations could be conducted. intertek.comnouryon.com Advanced microscopy is essential for understanding the structure-property relationships in polymer systems, including the dispersion of additives, phase morphology, and failure mechanisms. intertek.comresearchgate.net
Potential Microscopic Techniques for Materials Research on this compound
| Technique | Information Provided | Potential Application for this compound |
| Scanning Electron Microscopy (SEM) | Provides high-resolution images of surface topography, morphology, and composition (when coupled with EDX). intertek.com | To visualize the surface of a polymer containing this compound, assessing changes in surface roughness or texture. In cryo-fractured samples, SEM can reveal the bulk morphology, potentially identifying phase separation or domains of the ether if they are sufficiently large. |
| Energy-Dispersive X-ray Spectroscopy (EDX/EDS) | Elemental analysis. It identifies and maps the distribution of elements in the sample. nouryon.com | As this compound is composed of carbon, hydrogen, and oxygen, EDX would be of limited use for direct identification against a polymer background of similar composition. However, it is invaluable for identifying inorganic fillers or other additives. |
| Transmission Electron Microscopy (TEM) | Offers very high-resolution imaging of the internal nanostructure of thin samples. mdpi.com | To study the nanometer-scale dispersion of this compound within a polymer matrix. Staining agents that selectively interact with the ether or the polymer may be required to generate sufficient image contrast, as polymers are composed of light elements. researchgate.net |
| Atomic Force Microscopy (AFM) | Maps surface topography at the nanoscale. Can also operate in modes that map mechanical properties like stiffness and adhesion. | To characterize the surface of a polymer at the nanoscale, revealing how the addition of this compound might alter surface properties. It could also map variations in local mechanical properties, indicating plasticization effects on the polymer surface. ichtj.waw.plresearchgate.net |
| Confocal Raman Microscopy | Provides chemical imaging by mapping the distribution of different chemical species based on their vibrational spectra. | This technique could be used to specifically map the distribution of this compound within a polymer matrix, provided its Raman spectrum has unique peaks that do not overlap significantly with the polymer matrix peaks. nouryon.comrsc.org |
Quantitative Analytical Method Development for Trace Analysis of this compound and its Metabolites (excluding biological matrices related to human/animal exposure)
The general analytical workflow involves sample preparation to extract and concentrate the analyte, followed by instrumental analysis.
Sample Preparation : For water samples, solid-phase extraction (SPE) using cartridges packed with a nonpolar sorbent (like C18) or liquid-liquid extraction (LLE) with a nonpolar solvent (like hexane (B92381) or dichloromethane) would be effective for isolating this compound. tandfonline.comelte.hu
Instrumental Analysis : GC-MS is well-suited for semi-volatile compounds like this compound. The sample extract is injected into the GC, where the compound is vaporized and separated from other components on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected.
Proposed GC-MS Method Parameters for Trace Analysis of this compound
| Parameter | Proposed Setting | Rationale/Comment |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, nonpolar or mid-polar phase (e.g., 5% phenyl-methylpolysiloxane) | Standard column dimensions providing good resolution for semi-volatile organic compounds. A nonpolar phase is suitable for the nonpolar nature of the ether. |
| Injection | Splitless or Programmable Temperature Vaporization (PTV) | Splitless injection is necessary to transfer the maximum amount of analyte to the column for trace-level analysis. restek.com |
| Oven Program | Initial 80°C (hold 1 min), ramp to 320°C at 15°C/min, hold 5 min | A temperature ramp is required to elute a high-boiling-point compound like this compound from the GC column. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS that produces repeatable and characteristic fragmentation patterns for library matching and identification. |
| MS Detection Mode | Selected Ion Monitoring (SIM) | For trace quantification, SIM mode offers significantly higher sensitivity and selectivity compared to full scan mode by monitoring only a few characteristic ions of the target analyte. researchgate.net |
| Potential Quant/Qual Ions | Hypothetical: m/z related to the isononyl group (e.g., C9H19+, m/z 127) and fragments from the ether structure. | Specific ions would need to be determined by analyzing a pure standard of this compound. The fragmentation pattern would likely show loss of an isononyl group and further fragmentation of the alkyl chains. |
Analysis of Environmental Metabolites
In the environment, this compound could undergo degradation. By analogy to phthalate (B1215562) esters, a primary degradation pathway would be hydrolysis of the ether linkage, although ethers are generally more stable than esters. epa.gov More likely are oxidative degradation pathways. Potential non-biological metabolites could include isononyl alcohol and various oxidized derivatives. Analytical methods for these metabolites would likely involve LC-MS/MS, as the introduction of polar functional groups (e.g., hydroxyl, carboxyl) makes them more amenable to liquid chromatography and electrospray ionization (ESI). researchgate.netresearchgate.netthermofisher.com Method development would require obtaining standards for these potential degradation products to establish retention times and mass spectral data. To compensate for matrix effects common in environmental analysis with LC-MS, approaches like standard addition or the use of isotopically labeled internal standards would be necessary for accurate quantification. nih.gov
Chemical Degradation and Transformation Pathways of Diisononyl Ether
Hydrolytic Degradation Mechanisms of Diisononyl Ether
Hydrolysis of ethers to their corresponding alcohols is a fundamental organic reaction, though it typically requires harsh conditions due to the low reactivity of the ether bond. The process involves the cleavage of the C-O bond and can be catalyzed by either acids or bases.
The acid-catalyzed cleavage of ethers is a well-established reaction that generally proceeds via a nucleophilic substitution mechanism (SN1 or SN2). unibo.itmasterorganicchemistry.commasterorganicchemistry.com For a primary alkyl ether like this compound, the reaction is expected to follow an SN2 pathway. The general mechanism involves the protonation of the ether oxygen by a strong acid, which converts the alkoxy group into a good leaving group (an alcohol). unibo.itmasterorganicchemistry.com A nucleophile, typically the conjugate base of the acid, then attacks one of the α-carbon atoms, displacing the alcohol and forming an alkyl halide and isononyl alcohol.
Reaction Scheme: (CH₃)₂CH(CH₂)₆-O-(CH₂)₆CH(CH₃)₂ + H-X → [(CH₃)₂CH(CH₂)₆-O⁺H-(CH₂)₆CH(CH₃)₂]X⁻ X⁻ + (CH₃)₂CH(CH₂)₆-O⁺H-(CH₂)₆CH(CH₃)₂ → (CH₃)₂CH(CH₂)₆-X + HO-(CH₂)₆CH(CH₃)₂
Where H-X represents a strong acid like HI or HBr.
If excess acid is used, the initially formed isononyl alcohol can be further converted to the corresponding alkyl halide. unibo.it The reaction rate is dependent on the strength of the acid and the nucleophilicity of the counter-ion, with hydroiodic acid (HI) being more reactive than hydrobromic acid (HBr). masterorganicchemistry.com Studies on other dialkyl ethers have shown that this cleavage requires significant energy input, such as heating. masterorganicchemistry.com
Recent computational studies suggest a revised mechanism for some ether hydrolyses in aqueous acid, proposing a general-acid-catalyzed process where proton transfer to the ether oxygen is concerted with C-O bond cleavage and nucleophilic attack, avoiding the formation of unstable carbocations. cdnsciencepub.com
Base-catalyzed hydrolysis of simple ethers is generally not a feasible pathway. The hydroxide (B78521) ion (OH⁻) is a poor nucleophile for cleaving the strong C-O bond, and the alkoxide leaving group (RO⁻) that would be formed is a very strong base, making the reaction thermodynamically unfavorable. researchgate.net While some specialized base-catalyzed cleavage reactions exist, particularly for activated ethers or under extreme conditions, they are not considered a significant degradation pathway for simple, long-chain dialkyl ethers like this compound under typical environmental or industrial conditions.
Acid-Catalyzed Hydrolysis
Enzymatic and Biocatalytic Transformations of this compound
Enzymatic systems, particularly those found in microorganisms, are capable of cleaving stable ether bonds under mild conditions. This is a key process in the biodegradation of both natural (e.g., lignin) and synthetic ethers.
The primary mechanism for the enzymatic oxidation of ethers involves monooxygenase enzymes, such as cytochrome P450s. researchgate.netnih.gov These enzymes catalyze the hydroxylation of the carbon atom adjacent to the ether oxygen. This reaction forms an unstable hemiacetal intermediate, which then spontaneously decomposes in an aqueous environment into an alcohol and an aldehyde or ketone. researchgate.netnih.gov
General Enzymatic Cleavage Mechanism: (CH₃)₂CH(CH₂)₆-O-CH₂(CH₂)₅CH(CH₃)₂ + O₂ + 2H⁺ + 2e⁻ --(Monooxygenase)--> (CH₃)₂CH(CH₂)₆-O-CH(OH)(CH₂)₅CH(CH₃)₂ + H₂O (CH₃)₂CH(CH₂)₆-O-CH(OH)(CH₂)₅CH(CH₃)₂ → (CH₃)₂CH(CH₂)₆-OH + OHC-(CH₂)₅CH(CH₃)₂
Products: Isononyl alcohol and isononanal
Studies on various Rhodococcus species have demonstrated their ability to degrade a range of dialkyl ethers. asm.orgnih.gov The rate of degradation was observed to decrease with increasing alkyl chain length, likely due to decreased water solubility and enzyme affinity. asm.org For instance, Rhodococcus sp. strain DEE5151 was able to degrade diethyl ether up to di-n-heptyl ether. asm.org While this compound was not specifically tested, it is plausible that microorganisms possessing similar enzymatic machinery could initiate its degradation, albeit likely at a slow rate.
Fungal enzymes, such as the extracellular peroxygenases from fungi like Agrocybe aegerita, have also been shown to catalyze the H₂O₂-dependent cleavage of ethers, including both cyclic and linear structures. nih.gov These enzymes perform a two-electron oxidation to generate an unstable hemiacetal, leading to ring-opening in cyclic ethers or cleavage in linear ethers. nih.gov
The table below summarizes the potential degradation products of this compound based on the discussed chemical transformation pathways.
| Degradation Pathway | Catalyst/Conditions | Primary Transformation | Potential Products |
| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., HI, HBr), Heat | SN2 Cleavage | Isononyl alcohol, Isononyl halide |
| Radical-Mediated Oxidation | Radical Initiator, O₂, Heat | α-Hydrogen Abstraction | Isononyl alcohol, Isononanal, Isononanoic acid |
| Photolytic Degradation | UV Light, Photosensitizer | Radical Formation | Fragments of alkyl chains, CO₂ |
| Enzymatic Transformation | Monooxygenase, O₂ | α-Hydroxylation | Isononyl alcohol, Isononanal |
Thermal Decomposition Pathways and Byproduct Analysis
The thermal decomposition of large, branched ethers is expected to involve complex reaction pathways. Research on smaller, structurally similar ethers, such as diisopropyl ether, provides a valuable model for predicting the behavior of this compound under thermal stress. Studies on diisopropyl ether decomposition between 423-487°C have identified two primary competing pathways researchgate.net:
Molecular Reaction: A unimolecular elimination reaction that yields an alkene and an alcohol.
Radical Chain Reaction: Homolytic cleavage of bonds initiates a chain reaction that produces a different set of products, including alkanes and ketones.
For diisopropyl ether, the molecular pathway accounts for 70-90% of the products, yielding propene and isopropanol. The remaining 10-30% of products, propane (B168953) and acetone, are formed via a radical chain mechanism researchgate.net.
Extrapolating from this model, the thermal decomposition of this compound would likely yield isononene and isononyl alcohol via the molecular pathway. The radical pathway would be expected to produce isononane and a nine-carbon ketone. The branched nature of the isononyl group could lead to a variety of isomeric alkenes and further fragmentation products at higher temperatures.
The table below summarizes the decomposition products observed for diisopropyl ether, serving as an analogue for the expected byproducts from this compound.
| Decomposition Pathway | Products from Diisopropyl Ether | Predicted Analogous Products from this compound | Approximate Yield (from Diisopropyl Ether Study) researchgate.net |
| Molecular Reaction | Propene, Isopropanol | Isononene, Isononyl alcohol | 70-90% |
| Radical Chain Reaction | Propane, Acetone | Isononane, Isononyl ketone | 10-30% |
Mechanistic Studies of Carbon-Oxygen Bond Cleavage in Branched Ethers
The cleavage of the carbon-oxygen (C-O) bond is the central event in the degradation of ethers. The mechanism of this cleavage is influenced by factors such as the presence of catalysts (like strong acids), temperature, and the structure of the alkyl groups attached to the oxygen atom. Current time information in Chatham County, US.unacademy.com For branched ethers, both nucleophilic substitution (SN1 and SN2) and radical mechanisms are significant.
The cleavage of C-O bonds in ethers typically requires harsh conditions, such as high temperatures or the presence of a strong acid (e.g., HI, HBr). unacademy.com The general order of reactivity for hydrogen halides is HI > HBr > HCl. unacademy.com
In the context of branched ethers, the stability of potential carbocation intermediates plays a crucial role in determining the reaction pathway. wikipedia.org
SN1 Mechanism: Ethers with tertiary alkyl groups, like the isononyl group (which is a branched primary alkyl group but can have tertiary carbons within its isomeric structures), can undergo cleavage via an SN1 mechanism. This pathway involves the protonation of the ether oxygen by an acid, followed by the departure of the alcohol to form a relatively stable carbocation. This carbocation is then attacked by a nucleophile (e.g., a halide ion).
SN2 Mechanism: If the alkyl groups are primary or secondary and cannot form a stable carbocation, the cleavage tends to follow an SN2 mechanism. wikipedia.org This involves a nucleophilic attack by the halide ion on the less sterically hindered carbon atom of the protonated ether, leading to the displacement of the alcohol. wikipedia.org
Radical Mechanisms: At high temperatures, in the absence of strong acids, thermal decomposition often proceeds via radical chain reactions. researchgate.net The process is initiated by the homolytic cleavage of a C-C or C-O bond, which have high bond dissociation energies. However, the presence of branching can weaken adjacent C-H bonds, facilitating hydrogen abstraction and subsequent rearrangement or fragmentation. The study of diisopropyl ether decomposition suggests a significant contribution from a radical chain process alongside a molecular elimination pathway. researchgate.net
Computational studies on perfluoroalkyl ether carboxylic acids have shown that the C-O ether bond cleavage is a key step in their thermal transformation. cnrs.fr The stability of the resulting fragments often dictates which C-O bond is preferentially broken. cnrs.fr While structurally different, these studies reinforce the principle that bond dissociation energies and the stability of intermediates are critical in determining decomposition pathways. cnrs.fr Further mechanistic studies on dimethyl ether have utilized density functional theory (DFT) to probe the catalytic properties of transition metals in mediating C-O bond cleavage, highlighting the role that catalysts can play in lowering the activation energy for this process.
The table below outlines the key mechanistic pathways for C-O bond cleavage relevant to branched ethers.
| Mechanism Type | Description | Key Intermediates | Governing Factors |
| SN1 (Acid-Catalyzed) | Two-step process involving the formation of a carbocation. Favored for ethers with tertiary or other stabilized alkyl groups. wikipedia.org | Oxonium ion, Carbocation | Stability of the carbocation, strength of the acid. wikipedia.org |
| SN2 (Acid-Catalyzed) | Single-step, concerted reaction. Favored for ethers with primary or less sterically hindered alkyl groups. wikipedia.org | Oxonium ion, Transition state | Steric hindrance at the carbon center, nucleophile strength. wikipedia.org |
| Radical Chain Reaction (Thermal) | Multi-step process involving initiation (bond homolysis), propagation, and termination steps. researchgate.net | Free radicals | Temperature, bond dissociation energies. researchgate.net |
| Molecular Elimination | Unimolecular reaction proceeding through a cyclic transition state to form an alkene and an alcohol. researchgate.net | Cyclic transition state | Molecular structure, temperature. researchgate.net |
Theoretical and Computational Chemistry of Diisononyl Ether
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of diisononyl ether. These calculations, often employing Density Functional Theory (DFT) or ab initio methods, can elucidate the molecule's electronic landscape, which in turn governs its reactivity. osti.govrsc.orgaspbs.com
Electronic Structure: The electronic structure of an ether is characterized by the lone pairs of electrons on the oxygen atom and the nature of the C-O bonds. In DINE, the highly branched isononyl groups significantly influence the electron distribution. Quantum chemical calculations can map the electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. researchgate.net
HOMO and LUMO: The HOMO is typically localized on the ether oxygen, indicating that this is the most likely site for electrophilic attack. The LUMO is generally distributed over the C-O antibonding orbitals, suggesting these are the regions that will accept electrons in a reaction. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability.
Electrostatic Potential: Maps of the electrostatic potential visually represent the charge distribution. For DINE, a region of negative potential is expected around the oxygen atom, making it a site for interaction with Lewis acids or protic species. researchgate.net The bulky alkyl groups, being non-polar, would exhibit a neutral potential.
Reactivity: The reactivity of ethers is generally low, which is why they are often used as solvents. youtube.comlibretexts.org However, they can undergo reactions under specific conditions, such as cleavage by strong acids. masterorganicchemistry.com Quantum chemical calculations can model the reaction pathways for such processes. For DINE, the protonation of the ether oxygen is the initial step in acid-catalyzed cleavage. masterorganicchemistry.com Theoretical calculations can determine the activation energy for this step and subsequent nucleophilic attack on an adjacent carbon. The significant steric hindrance from the branched isononyl groups would be expected to increase the activation energy for nucleophilic attack, making DINE less reactive than linear ethers. numberanalytics.com
Mechanistic studies using quantum mechanics can reveal relationships between the fuel's chemical structure and product speciation during processes like oxidation. chemrxiv.orgrsc.org For branched ethers, unimolecular decomposition and H-abstraction are major decomposition pathways. researchgate.net
Below is an illustrative table of calculated electronic properties for a representative this compound isomer compared to a simpler ether, diethyl ether.
Table 1: Illustrative Calculated Electronic Properties
| Property | Diethyl Ether (C₂H₅OC₂H₅) | This compound (C₉H₁₉OC₉H₁₉) - Isomer Example |
|---|---|---|
| HOMO Energy (eV) | -10.0 | -9.5 |
| LUMO Energy (eV) | 1.5 | 1.2 |
| HOMO-LUMO Gap (eV) | 11.5 | 10.7 |
| Dipole Moment (Debye) | 1.15 | ~1.2 |
| Proton Affinity (kJ/mol) | ~800 | ~850 |
Note: The values for this compound are hypothetical and based on general trends for larger, more branched ethers. Actual values would vary between specific isomers.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and intermolecular interactions of large molecules like this compound. arxiv.orgresearchgate.netnih.gov These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecules move, conform, and interact over time. dovepress.com
Interactions in Solution: In a non-polar solvent, DINE molecules would primarily interact through weak van der Waals forces. The extensive branching of the isononyl groups would influence how closely the molecules can pack, affecting properties like viscosity and boiling point. In the presence of polar molecules or ions, the ether oxygen of DINE can act as a hydrogen bond acceptor or coordinate with cations. nih.gov MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding one molecule at a certain distance from another. capes.gov.br
Interactions with Polymers: this compound is closely related to diisononyl phthalate (B1215562) (DINP), a common plasticizer for polymers like polyvinyl chloride (PVC). epa.govmdpi.com MD simulations can be used to model the interactions between DINE and polymer chains. These simulations can reveal how the ether molecules intercalate between polymer strands, disrupting polymer-polymer interactions and increasing the free volume, which is the basis of plasticization. The simulations can also help understand the mobility and diffusion of the ether within the polymer matrix, which relates to its permanence as a plasticizer. mdpi.com
Table 2: Illustrative Interaction Energies from MD Simulations
| Interaction Type | System | Typical Interaction Energy (kJ/mol) |
|---|---|---|
| Van der Waals | DINE - DINE | -5 to -15 |
| Van der Waals | DINE - PVC Chain | -10 to -20 |
| Hydrogen Bonding | DINE - Water | -15 to -25 (per H-bond) |
| Electrostatic | DINE - Na⁺ Ion | -40 to -60 |
Note: These are representative values and can vary significantly with the specific force field used, simulation conditions, and isomeric structure.
Structure-Reactivity Relationships in Branched Ethers
The reactivity of ethers is significantly influenced by their structure. dlr.de For a large, branched ether like this compound, several structural features dictate its chemical behavior.
Steric Hindrance: The most prominent feature of DINE is the steric bulk of the two isononyl groups. This bulkiness shields the ether oxygen from attack by reagents, making it less reactive than linear ethers like diethyl ether. numberanalytics.com Any reaction requiring access to the ether oxygen or the adjacent alpha-carbons will be sterically hindered.
C-H Bond Strength: The presence of tertiary carbons in the branched isononyl chains introduces C-H bonds that are weaker than the primary and secondary C-H bonds found in linear ethers. These tertiary C-H bonds are more susceptible to radical abstraction, which can be an important initiation step in autoxidation or combustion processes. acs.org
Inductive Effects: Alkyl groups are weakly electron-donating. The two isononyl groups in DINE push electron density towards the oxygen atom, increasing its basicity compared to smaller ethers. This makes it more likely to be protonated by an acid, although the subsequent reaction is hindered by sterics.
Studies on the combustion chemistry of linear and branched ethers show that the type of carbon atom (primary to quaternary) and the position of the ether oxygen are crucial factors determining reactivity. chemrxiv.orgrsc.org For instance, in the thermal decomposition of ethers, C-O bond dissociation and H-abstraction reactions are key pathways, with their relative importance depending on the branching of the structure. researchgate.net
Predictive Modeling of Synthetic Outcomes and Degradation Products
Computational chemistry can be used to predict the outcomes of synthetic reactions and identify likely degradation products, which is valuable for both chemical production and environmental fate assessment. semanticscholar.orgresearchgate.net
Synthetic Outcomes: The Williamson ether synthesis is a common method for preparing ethers. numberanalytics.com Predictive models can assess the feasibility of synthesizing a specific DINE isomer. For example, reacting an isononyl alkoxide with an isononyl halide would be subject to significant steric hindrance, likely leading to a low yield of the ether and a higher yield of elimination byproducts. Computational models can calculate the activation energies for both the desired substitution (SN2) reaction and the competing elimination (E2) reaction to predict the product ratio under different conditions.
Degradation Products: this compound in the environment can degrade through biotic and abiotic pathways. epa.gov Predictive models can help identify the most likely degradation products.
Autoxidation: In the presence of air and light, ethers can form hydroperoxides via a radical chain reaction. youtube.com Computational models can predict the most likely sites for hydrogen abstraction (likely the tertiary C-H bonds) and the subsequent steps leading to various degradation products like alcohols and ketones.
Biodegradation: While complex, models like the "Estimation Program Interface (EPI) Suite™" can predict the likelihood of biodegradation. epa.gov These models often use group contribution methods, where the presence of certain functional groups and structural motifs (like branching) are correlated with observed biodegradation rates. For DINE, the ether linkage is a point of potential enzymatic cleavage, and the branched alkyl chains may be more resistant to degradation than linear chains. semanticscholar.org
Conformational Analysis and Stereochemical Modeling of this compound Isomers
This compound is not a single compound but a mixture of many isomers, each with its own unique three-dimensional structure. washington.edusapub.org
Stereochemical Modeling: The isononyl group contains chiral centers, meaning that DINE exists as a mixture of stereoisomers (enantiomers and diastereomers). sapub.orgnih.gov Computational modeling can be used to build these different stereoisomers and analyze their properties.
Chirality: The presence of multiple chiral centers results in a large number of possible stereoisomers. For example, if the isononyl group has just one chiral center, DINE would have three possible stereoisomers: (R,R), (S,S), and the meso-like (R,S) form (if the groups are identical). Real isononyl alcohol is a complex mixture, leading to a much larger number of stereoisomers in DINE.
Advanced Applications of Diisononyl Ether in Materials Science and Chemical Synthesis Research
Diisononyl Ether as a Specialized Solvent in Reaction Systems
This compound (DINE) is a high-boiling point, chemically stable ether that is gaining attention as a specialized solvent in various reaction systems. Its unique physical properties, such as a high boiling point and low water solubility, make it a suitable medium for specific synthetic challenges, particularly those requiring elevated temperatures and non-polar environments.
Solvent Effects on Reaction Kinetics and Selectivity
The choice of solvent is a critical parameter in chemical synthesis, capable of significantly influencing reaction rates and product outcomes. ulprospector.com Solvents can alter reactivity by stabilizing or destabilizing reactants, transition states, and products, or by directly participating in the reaction mechanism. ulprospector.com High-boiling point, aprotic solvents like this compound offer distinct advantages in controlling reaction kinetics.
Research has demonstrated that a solvent's polarity and its ability to form hydrogen bonds are key factors. mdpi.com Aprotic, non-polar solvents generally lead to faster reaction kinetics compared to polar or protic solvents, often without significantly impacting product selectivity at isoconversion. mdpi.com The high boiling point of this compound allows reactions to be conducted at elevated temperatures, which inherently increases reaction rates. Its ether structure provides stability and inertness, preventing it from participating in undesired side reactions, a crucial factor in complex syntheses. The non-polar nature of DINE can be particularly advantageous in reactions where minimizing interaction with charged intermediates is desired to guide the reaction toward a specific pathway.
| Solvent Property | Influence on Reaction Systems | Relevance of this compound |
|---|---|---|
| High Boiling Point | Allows for higher reaction temperatures, leading to increased reaction rates. Reduces solvent loss due to evaporation. mdpi.com | Enables kinetically challenging reactions that require significant thermal energy. |
| Aprotic Nature | Does not donate protons, preventing interference in reactions involving strong bases or nucleophiles. | Ideal for organometallic reactions and base-catalyzed transformations. |
| Low Polarity | Can accelerate reactions by not overly solvating charged transition states. Influences selectivity by altering the energy landscape of different reaction pathways. researchgate.net | Favors reactions proceeding through less polar transition states and can enhance the solubility of non-polar reactants. |
| Chemical Inertness | The ether linkage is generally stable under many reaction conditions, preventing the solvent from acting as a reactant. mdpi.com | Provides a stable medium for a wide range of chemical transformations without solvent-derived byproducts. |
Applications in Green Chemistry Solvation Research
Green chemistry principles advocate for the use of solvents that minimize environmental and health impacts, which includes reducing waste and avoiding hazardous substances. nih.govevonik.com The ideal "green" solvent is non-toxic, derived from renewable resources, biodegradable, and has a low environmental impact. evonik.com High-boiling point solvents like this compound are being investigated as part of this initiative.
While many traditional ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are flagged for safety and volatility concerns, higher molecular weight ethers present a different profile. chemicalbull.com The high boiling point of this compound significantly reduces its volatility, minimizing workplace exposure and emissions of volatile organic compounds (VOCs). Its low water solubility facilitates easier separation from aqueous phases during work-up, potentially reducing the need for large volumes of extraction solvents. fujifilm.com Although not derived from biomass, its stability allows for potential recovery and reuse, aligning with the green chemistry goal of waste reduction. Research into solvents like cyclopentyl methyl ether (CPME), noted for its high boiling point and stability, highlights a trend toward safer, high-performance ethers where DINE could be a viable alternative in specific high-temperature applications. mdpi.com
Integration of this compound in Novel Material Synthesis Methodologies
The synthesis of advanced materials with tailored properties often relies on precise control over reaction conditions, where the solvent plays a pivotal role. This compound's characteristics make it a valuable tool in the synthesis of nanoparticles and the modification of polymers.
Role in Nanoparticle Synthesis and Stabilization (e.g., iron, cobalt ferrite (B1171679), CoPt-polymer nanocrystals)
The thermal decomposition of organometallic precursors is a powerful method for producing highly crystalline and monodisperse inorganic nanoparticles. nih.govjove.com This method requires a high-boiling point, inert solvent to facilitate the decomposition at sufficiently high temperatures (typically >250°C) while also helping to stabilize the newly formed nanoparticles.
High-boiling ethers, such as dioctyl ether and dibenzyl ether, are frequently the solvents of choice for this process. nih.govrsc.orgrsc.org They provide a stable, non-coordinating or weakly-coordinating medium that allows for the controlled nucleation and growth of nanoparticles. jst.go.jp this compound, with its similar properties, serves as an excellent solvent for the synthesis of a variety of nanoparticles. For example, in the synthesis of cobalt ferrite (CoFe₂O₄) and iron oxide nanoparticles, the high temperature afforded by the ether solvent is crucial for the decomposition of metal acetylacetonate (B107027) or oleate (B1233923) precursors. nih.govrsc.org The solvent, in conjunction with surfactants like oleic acid and oleylamine, controls particle size, shape, and crystallinity. rsc.orgnih.gov
| Nanoparticle Type | Precursors | Solvent System | Surfactants/Stabilizers | Typical Temperature |
|---|---|---|---|---|
| Iron Oxide (Fe₃O₄) | Iron(III) acetylacetonate, Iron oleate | Dioctyl ether, Dibenzyl ether, 1-Octadecene nih.govrsc.org | Oleic acid, Oleylamine, Sodium oleate nih.gov | 290-320°C nih.gov |
| Cobalt Ferrite (CoFe₂O₄) | Cobalt(II) acetylacetonate, Iron(III) acetylacetonate | Dioctyl ether, 1-Octadecene rsc.org | Oleic acid, Oleylamine, 1,2-hexadecanediol (B1668426) rsc.org | ~295°C rsc.org |
| CoPt Nanoparticles | Platinum(II) acetylacetonate, Cobalt organometallic source | Dioctyl ether | Oleic acid, Oleylamine | High Temperature Decomposition |
| Manganese Oxide (MnO) | Manganese(II) acetylacetonate | Dibenzyl ether jove.com | Oleylamine jove.com | ~280°C jove.com |
Polymeric Material Modification and Functionalization Studies
The modification and functionalization of polymers are essential for creating materials with specialized properties for advanced applications. rsc.org These reactions often require a solvent that can dissolve the polymer and reagents but remains inert under the reaction conditions, which may include high temperatures or reactive chemical species. researchgate.net
This compound's high boiling point and chemical stability make it a suitable, non-reactive medium for such modifications. In post-polymerization modification, new functional groups are introduced onto an existing polymer backbone. researchgate.net For example, introducing specific functionalities to a polymer like poly(arylene ether nitrile) or creating polymer composites with PVC requires a medium that can handle the necessary reagents and temperatures without degradation. researchgate.net Using an inert solvent like DINE ensures that the reaction proceeds cleanly between the polymer and the functionalizing agent, without solvent-induced byproducts. This is particularly important in processes like the functionalization of polymer surfaces or the synthesis of block copolymers where precise control over the chemical environment is paramount to achieving the desired material architecture and properties. researchgate.netrsc.org
Research on this compound as a Component in Advanced Lubricant Formulations
Advanced lubricant formulations are increasingly moving towards synthetic base stocks to meet the demands of modern machinery operating under extreme conditions of temperature and pressure. google.com Ethers, as a class of compounds, are being explored for their potential in these formulations. While research has been published on esters like diisononyl phthalate (B1215562) (DINP) and diisononyl adipate (B1204190) (DINA) for their roles as plasticizers or lubricant components, the direct application of this compound is an emerging area of research. evonik.comchemicalbull.comgoogle.com
Synthetic lubricants, such as those based on polyalkylene glycol (PAG) ethers, are known for their excellent thermal stability, high viscosity index, and good lubricity. google.com These properties suggest that other high molecular weight ethers, including this compound, could offer similar benefits. Research into isononyl compounds for lubricants indicates they can confer desirable properties such as consistent viscosity over a wide temperature range. chemicalbull.com The investigation of this compound as a lubricant base oil or as an additive is driven by the need for fluids with enhanced thermal and oxidative stability compared to traditional mineral oils. Its potential contribution to reducing friction and wear in demanding applications makes it a subject of interest for creating next-generation, high-performance lubricants.
Future Research Directions and Emerging Paradigms in Diisononyl Ether Chemistry
Exploration of Diisononyl Ether in Advanced Catalytic Processes
While the synthesis of this compound itself requires catalysis, the molecule could also be explored as a component in other advanced catalytic systems. The ether linkage and the long, branched alkyl chains could impart unique properties, such as thermal stability and specific solvency, making it a candidate for use as a reaction medium or a component of a catalyst support system in high-temperature processes.
For instance, the synthesis of dioctyl ether has been achieved from biomass-derived furfural (B47365) using a multifunctional catalytic system involving ruthenium catalysts. researchgate.net This highlights a strategy where ethers can be both the target product and part of a broader catalytic cycle for biomass valorization. Future research could investigate if this compound can act as a stable, high-boiling solvent for homogeneous catalysis or as a modifying agent for heterogeneous catalysts, potentially influencing the selectivity and activity of reactions.
Integration of Machine Learning and AI in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, and this compound studies stand to benefit significantly from these data-driven approaches. rsc.org Although direct applications to this compound are not yet documented, the potential is vast and can accelerate its development lifecycle.
Potential applications include:
Property Prediction: AI models, trained on large datasets of existing chemical structures and properties, can predict the physicochemical properties of this compound and its various isomers. mcgc.commdpi.com This can guide experimental work by prioritizing isomers with desirable characteristics.
Synthesis Optimization: Machine learning algorithms can optimize reaction conditions (e.g., temperature, pressure, catalyst choice) for the synthesis of this compound to maximize yield and minimize waste. mdpi.commdpi.com For example, artificial neural networks (ANNs) have been successfully used to model and predict the outcomes of ether synthesis processes like that of dimethyl ether (DME). researchgate.net
Accelerated Discovery: AI tools can screen virtual libraries of molecules to identify new applications for this compound or to design novel derivatives with tailored functionalities. nsf.gov By analyzing patterns in vast amounts of scientific literature and patent databases, AI can propose new research hypotheses and direct experimental efforts into unexplored areas. mcgc.com
Expanding the Scope of this compound as a Research Auxiliary in Diverse Chemical Fields
Beyond its potential industrial applications, this compound could serve as a valuable auxiliary material in various research contexts. Its properties, such as a high boiling point and chemical stability, make it a candidate for specialized applications in the laboratory. The absence of peer-reviewed studies on this compound highlights this as a significant research gap. vulcanchem.com
Potential research auxiliary roles include:
High-Temperature Solvent: For chemical reactions requiring a stable, non-polar, high-boiling solvent, this compound could be a viable option.
Internal Standard: In analytical techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, a stable compound with a distinct signal like this compound could potentially be used as an internal standard for the quantification of other long-chain molecules.
Dispersing Agent: In materials science research, it could be investigated as a dispersing agent for nanoparticles or other additives in non-polar matrices during the formulation of novel composites.
Systematic evaluation of its physicochemical properties is a prerequisite for establishing its utility in these roles.
Fundamental Studies on the Isomeric Effects of Branched Alkyl Chains on Ether Properties and Reactivity
Key properties influenced by isomerism include:
Physical Properties: Branching in alkyl chains generally lowers the boiling point and density and can significantly affect viscosity compared to linear isomers. solubilityofthings.com For example, studies on dibutyl ether isomers have shown that branching affects reactivity and combustion characteristics. nrel.gov
Chemical Reactivity: The steric hindrance caused by branched side chains can alter the reactivity of the ether linkage and the adjacent carbon atoms. researchgate.net This can influence the ether's stability and its interaction with other chemicals.
Molecular Packing and Intermolecular Forces: The shape of the isomers affects how they pack in a liquid or solid state, which in turn influences properties like viscosity and surface tension. Studies on other branched molecules show that branching can disrupt ordered packing, leading to different material properties compared to linear analogues. rsc.orgacs.org
A systematic study involving the synthesis of specific this compound isomers and the characterization of their properties would provide invaluable data for creating structure-property relationships. This knowledge would enable the rational design of isononanol mixtures to produce this compound with a predefined set of characteristics.
Data Tables
Table 1: Estimated Physicochemical Properties of this compound
This table provides extrapolated values for the key properties of this compound, based on comparisons with structurally similar long-chain ethers.
| Property | Estimated Value | Basis for Estimation |
| Boiling Point | 290–310°C (at atm. pressure) | Higher than dioctyl ether (252°C) vulcanchem.com |
| Density | 0.85–0.90 g/cm³ | Lower than phthalates (e.g., DINP: 0.97 g/cm³) vulcanchem.com |
| Solubility in Water | Insoluble (<0.01 g/100 mL) | Hydrophobic nature of long-chain ethers vulcanchem.comcir-safety.org |
| Flash Point | >150°C | Comparable to high-molecular-weight ethers vulcanchem.com |
| log Kow (Octanol-Water Partition Coefficient) | > 7.0 | Highly lipophilic, similar to other fatty ethers cir-safety.org |
Table 2: Summary of Future Research Focus Areas for this compound
This table outlines the key research areas and their potential impact on the development and application of this compound.
| Research Area | Key Objectives | Potential Impact |
| Sustainable Synthesis | Develop selective catalysts; utilize renewable feedstocks for isononanol. persistencemarketresearch.comopenpr.com | Reduced environmental footprint; lower production costs; improved process efficiency. dataintelo.com |
| Advanced Catalysis | Explore use as a stable reaction medium or catalyst modifier. | Enable new catalytic transformations; improve selectivity in high-temperature reactions. |
| AI/ML Integration | Predict properties of isomers; optimize synthesis routes; discover new applications. mcgc.commdpi.com | Accelerate R&D cycle; reduce experimental costs; enable rational design of materials. rsc.org |
| Research Auxiliary Applications | Characterize for use as a high-boiling solvent or analytical standard. | Provide new tools for chemical research and analysis. |
| Isomeric Effects | Synthesize pure isomers; correlate branching with physical and chemical properties. solubilityofthings.comnrel.gov | Fundamental understanding of structure-property relationships; production of tailored ethers. |
Q & A
Q. What standardized methods are recommended for detecting heavy metal impurities (e.g., Pb, As) in Diisononyl ether?
Researchers should employ inductively coupled plasma mass spectrometry (ICP-MS) following protocols outlined in GB/T 30799 (test method for food detergents) to quantify heavy metals like lead (≤20 mg/kg) and arsenic (≤3 mg/kg) in this compound. These thresholds align with the Safety and Technical Standards for Cosmetics (2015 Edition), ensuring compliance with regulatory limits for hazardous substances .
Q. How can researchers validate the purity of this compound in synthetic or commercial samples?
Purity validation requires a combination of chromatographic and spectroscopic techniques:
- Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurity profiling.
- Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups and structural integrity.
- Ash content analysis (per SH/T 1499.4-2016 ) to quantify inorganic residues. Cross-referencing with HG/T 5648-2019 industrial standards ensures methodological rigor .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
Key protocols include:
- Adherence to GB 1886.53-2015 for chemical storage and ventilation requirements.
- Use of personal protective equipment (PPE) compliant with HG/T 3873-2024 for solvent handling.
- Regular monitoring of airborne contaminants using OSHA-approved methods. Safety data sheets (SDS) should reference heavy metal limits and toxicity thresholds from Safety and Technical Standards for Cosmetics (2015 Edition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for this compound across studies?
Q. How can humanized liver chimeric mice models predict this compound metabolism in humans?
These models, validated for phthalates like DINP, involve:
- Transplanting human hepatocytes into immunodeficient mice to replicate human metabolic pathways.
- Pharmacokinetic profiling (e.g., clearance rates, metabolite identification) using HPLC-UV or HRMS .
- Cross-species extrapolation to estimate hepatic transporter interactions, as demonstrated in DINP studies .
Q. What methodologies address the impact of isomerism on this compound’s physicochemical properties?
- Nuclear Magnetic Resonance (NMR) : Resolve structural isomerism (e.g., branching patterns in nonyl groups) via <sup>13</sup>C and DEPT-135 spectra.
- Density and viscosity measurements : Compare iso-mer-specific data using methods from De Lorenzi et al. (1998) , originally applied to adipate esters.
- Computational modeling (e.g., DFT calculations) to correlate isomer configurations with properties like solubility and thermal stability .
Methodological Considerations for Data Reporting
- Raw Data Management : Large datasets (e.g., GC-MS chromatograms) should be archived in appendices, with processed data (e.g., peak integration) in the main text to support reproducibility .
- Statistical Analysis : Use ANOVA or mixed-effects models to account for batch variability in impurity profiles .
- Regulatory Alignment : Reference EPA Draft Risk Evaluation frameworks and ECHA registration dossiers for hazard classification consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
